3-(2-fluorophenyl)-4-(2-phenoxyethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
Description
The compound 3-(2-fluorophenyl)-4-(2-phenoxyethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one belongs to the thiazoloquinazolinone family, characterized by a fused bicyclic core (thiazole and quinazolinone rings) with a thioxo group at position 1. Key structural features include:
- Position 3: A 2-fluorophenyl substituent, introducing electron-withdrawing effects.
This scaffold is pharmacologically significant; similar derivatives have shown activity as BKCa channel activators (for urinary incontinence) and antimicrobial agents .
Properties
IUPAC Name |
3-(2-fluorophenyl)-4-(2-phenoxyethyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O2S2/c25-19-12-6-4-10-17(19)21-22-26(14-15-29-16-8-2-1-3-9-16)23(28)18-11-5-7-13-20(18)27(22)24(30)31-21/h1-13H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLUKVKSGZTPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-fluorophenyl)-4-(2-phenoxyethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its cytotoxic, antibacterial, and antifungal properties supported by recent studies.
Chemical Structure and Properties
The compound is characterized by a thiazoloquinazolinone core structure, which is significant in medicinal chemistry for its diverse biological activities. The presence of both fluorine and phenoxyethyl groups enhances its pharmacological profile.
Cytotoxic Activity
Recent studies have demonstrated that thiazoloquinazolinones exhibit substantial cytotoxic effects against various cancer cell lines. For instance, a related compound was shown to have an IC50 of approximately 10 μM against the PC3 prostate cancer cell line, indicating significant potential as an anticancer agent .
| Cell Line | IC50 (μM) |
|---|---|
| PC3 | 10 |
| MCF-7 | 10 |
| HT-29 | 12 |
The mechanism of action appears to be linked to the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase activity and DNA fragmentation in treated cells.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies indicate that it exhibits activity against a range of Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis . For example, a related thiazole derivative demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 μg/ml.
| Bacterial Strain | MIC (μg/ml) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Antifungal Activity
In addition to antibacterial effects, the compound has shown promising antifungal activity. A study utilizing disc diffusion assays revealed that it effectively inhibited the growth of Aspergillus species at concentrations as low as 3.125 µg/disc . The antifungal mechanism is thought to involve interference with fungal cell membrane integrity.
Case Studies
- Cytotoxicity in Cancer Research : A recent investigation into quinazolinone-thiazole hybrids highlighted the compound's ability to inhibit proliferation in multiple cancer cell lines, suggesting that structural modifications can enhance cytotoxicity .
- Antibacterial Screening : Another study focused on the antibacterial properties of thiazole derivatives, where the tested compounds exhibited significant activity against clinically relevant pathogens, reinforcing the therapeutic potential of thiazoloquinazolinones .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share the thiazolo[3,4-a]quinazolin-5(4H)-one core but differ in substituents, leading to variations in physicochemical properties and bioactivity:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Electron-Withdrawing Groups (EWGs) :
- The 2-fluorophenyl group in the target compound may enhance electrophilicity, similar to bromo-substituted derivatives in , which showed potent BKCa activation . Chlorine (in C746-0680) offers stronger EW effects but increases molecular weight and lipophilicity .
- In , bromo substituents at positions 7 or 8 improved BKCa activation (e.g., 12h: EC50 = 0.8 µM), suggesting that EWGs at specific positions optimize activity .
Solubility and Lipophilicity: The 2-phenoxyethyl group in the target compound introduces an ether oxygen, likely improving aqueous solubility compared to analogs with alkyl or benzyl groups (e.g., 2-methylbenzyl in ). High logP values (e.g., 6.35 for C746-0680) correlate with lipophilicity, which may enhance membrane permeability but reduce solubility .
Antimicrobial vs. Ion Channel Activity :
- Derivatives with chlorophenyl groups (e.g., C746-0022) are associated with antimicrobial applications , whereas bromo/fluoro-substituted analogs target ion channels . This highlights substituent-driven target specificity.
Physicochemical and Pharmacokinetic Profiles
- Molecular Weight : The target compound (~466.5 Da) falls within the acceptable range for oral bioavailability, comparable to analogs in and .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazoloquinazolinone core. Key steps include:
- Condensation reactions using catalysts like acids/bases (e.g., Bleaching Earth Clay at pH 12.5) in solvents such as PEG-400 or ethanol .
- Cyclization under controlled temperatures (70–80°C) to form the fused heterocyclic system .
- Purification via recrystallization (e.g., in water/ethanol mixtures) or column chromatography . Example Reaction Conditions:
| Step | Catalyst/Solvent | Temperature | Yield Optimization |
|---|---|---|---|
| Condensation | Bleaching Earth Clay (pH 12.5), PEG-400 | 70–80°C | TLC monitoring |
| Cyclization | Methanol/Ethanol | Reflux | Recrystallization |
Q. How is the compound characterized post-synthesis?
Structural validation employs:
- Spectroscopy : ¹H/¹³C NMR for substituent analysis (e.g., fluorophenyl proton shifts at δ 7.2–7.8 ppm) , FT-IR for functional groups (C=O stretch ~1700 cm⁻¹) .
- Chromatography : HPLC (>95% purity) and TLC (Rf comparison) to confirm intermediate steps .
- Crystallography : Single-crystal X-ray diffraction with SHELXL for refinement, resolving challenges like twinning or disorder .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
- The fluorophenyl group enhances lipophilicity and target binding (e.g., kinase inhibition), while the phenoxyethyl chain modulates solubility and metabolic stability .
- Methodology :
- SAR Studies : Compare analogs with varying substituents (e.g., nitro vs. methoxy groups) using in vitro assays (IC₅₀ values).
- Computational Modeling : Docking simulations (AutoDock/Vina) to predict interactions with biological targets like EGFR or COX-2 .
Q. How can contradictions in crystallographic data be resolved?
- Challenge : Disordered solvent molecules or non-merohedral twinning.
- Solutions :
- Use SHELXD for experimental phasing and SHELXL for refinement with restraints (e.g., SIMU/DELU) .
- Validate hydrogen bonding networks (e.g., quinazolinone S=O⋯H-N interactions) against DFT-calculated geometries .
Q. What environmental impact assessments are relevant for this compound?
- Fate Studies : Evaluate biodegradation (OECD 301F test) and photolysis (simulated sunlight) to assess persistence .
- Ecotoxicity : Use Daphnia magna or algal growth inhibition assays (EC₅₀) to model aquatic risks .
- Analytical Methods : LC-MS/MS for trace detection in environmental matrices (LOD < 0.1 ppb) .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity across studies?
- Potential Causes : Variability in assay conditions (e.g., serum concentration, cell lines).
- Resolution :
- Standardize protocols (e.g., MTT assay with fixed incubation times).
- Validate results using orthogonal methods (e.g., Western blotting for protein target inhibition) .
Methodological Tables
Table 1 : Key Characterization Data
Table 2 : Environmental Risk Assessment Parameters
| Parameter | Test Method | Result | Implication |
|---|---|---|---|
| Biodegradation (OECD 301F) | 28-day study | <20% degradation | Persistent in water |
| Algal EC₅₀ | 72-h growth inhibition | 1.2 mg/L | Moderate toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
